2,4-dichlorobenzenesulfonyl Fluoride

Organic Synthesis Reagent Handling Physical Properties

2,4-Dichlorobenzenesulfonyl fluoride (DCBSF) is an aryl sulfonyl fluoride derivative bearing two electron-withdrawing chloro substituents at the 2- and 4-positions of the benzene ring. This compound belongs to the sulfonyl fluoride class, recognized for their balanced stability and reactivity that underpins sulfur(VI) fluoride exchange (SuFEx) 'click' chemistry applications.

Molecular Formula C6H3Cl2FO2S
Molecular Weight 229.06 g/mol
CAS No. 26120-88-7
Cat. No. B3340163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichlorobenzenesulfonyl Fluoride
CAS26120-88-7
Molecular FormulaC6H3Cl2FO2S
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F
InChIInChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
InChIKeyCMKPMVNTHXKTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzenesulfonyl Fluoride (CAS 26120-88-7): A Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Covalent Probe Synthesis


2,4-Dichlorobenzenesulfonyl fluoride (DCBSF) is an aryl sulfonyl fluoride derivative bearing two electron-withdrawing chloro substituents at the 2- and 4-positions of the benzene ring. This compound belongs to the sulfonyl fluoride class, recognized for their balanced stability and reactivity that underpins sulfur(VI) fluoride exchange (SuFEx) 'click' chemistry applications [1]. The electron-deficient aromatic ring enhances the electrophilicity of the sulfonyl fluoride group while the chlorine atoms provide additional synthetic handles for further functionalization. DCBSF is widely employed as a covalent warhead precursor, a versatile building block for library synthesis, and an intermediate in the preparation of more complex sulfonyl fluoride-based probes and inhibitors [2].

Why 2,4-Dichlorobenzenesulfonyl Fluoride Cannot Be Replaced by Unsubstituted Sulfonyl Fluorides or Sulfonyl Chlorides in Demanding Synthetic Applications


In the sulfonyl halide series, fluorides exhibit fundamentally different stability and chemoselectivity profiles compared to chlorides, with stability decreasing in the order fluorides > chlorides > bromides > iodides [1]. Sulfonyl fluorides demonstrate superior selectivity control in multi-step transformations, tolerating conditions that degrade sulfonyl chlorides, and enable SuFEx click chemistry with broad functional group compatibility [2]. Substitution of the aromatic ring further modulates these properties: the 2,4-dichloro substitution pattern in DCBSF imparts an electron-deficient character that influences both the reactivity of the sulfonyl fluoride warhead and the compound's physical state (solid, mp 57–58 °C) relative to unsubstituted benzenesulfonyl fluoride (liquid, mp ca. –5 °C), which has direct implications for handling, formulation, and reaction outcomes [3]. Consequently, generic substitution with a sulfonyl chloride or an unsubstituted aryl sulfonyl fluoride will not reproduce the exact reactivity window or physicochemical profile of DCBSF.

Quantitative Differentiation of 2,4-Dichlorobenzenesulfonyl Fluoride: Comparative Data Against Key Analogs


Physical State: Solid versus Liquid – Enabling Precise Weighing and Reduced Volatility Relative to Unsubstituted Benzenesulfonyl Fluoride

2,4-Dichlorobenzenesulfonyl fluoride is a white solid at room temperature (mp 57–58 °C), whereas unsubstituted benzenesulfonyl fluoride is a clear liquid (mp ca. –5 °C) [1] [2]. This physical state difference eliminates the need for liquid-handling equipment and reduces volatility during precise weighing, which is particularly advantageous for small-scale library synthesis or when accurate stoichiometry is required in SuFEx reactions [3].

Organic Synthesis Reagent Handling Physical Properties

Sulfonyl Fluoride versus Sulfonyl Chloride: Superior Chemoselectivity and Stability Under Diverse Reaction Conditions

A comprehensive review of functionalized sulfonyl halides demonstrates that sulfonyl fluorides provide excellent chemoselectivity control compared to sulfonyl chlorides. The SO₂F group tolerates conditions spanning amide/ester formation, directed ortho‑lithiation, and transition‑metal‑catalyzed cross‑couplings, whereas most transformations of functionalized sulfonyl chlorides are confined to reactions at the SO₂Cl moiety [1]. This class‑level inference directly applies to 2,4‑dichlorobenzenesulfonyl fluoride, establishing its suitability for multi‑step synthetic sequences requiring orthogonal reactivity.

SuFEx Click Chemistry Chemoselectivity Functional Group Tolerance

Efficient Synthesis from Benzyl Sulfides: 81% Yield Under Mild, Transition‑Metal‑Free Conditions

In a recently developed one‑pot protocol, 2,4‑dichlorobenzenesulfonyl fluoride was obtained in 81% isolated yield via trichloroisocyanuric acid (TCCA)‑mediated oxidation of the corresponding benzyl sulfide [1]. This method operates under mild, transition‑metal‑free conditions, contrasting with classical syntheses that often require harsh chlorinating agents and subsequent fluoride exchange. The high yield and operational simplicity make this compound an attractive starting material for building sulfonyl fluoride libraries.

Sulfonyl Fluoride Synthesis Green Chemistry TCCA Mediated Oxidation

Electron‑Withdrawing 2,4‑Dichloro Substitution Pattern Enhances Electrophilicity Relative to Unsubstituted Aryl Sulfonyl Fluorides

The electron‑withdrawing nature of the two chlorine atoms in 2,4‑dichlorobenzenesulfonyl fluoride increases the electrophilicity of the sulfonyl fluoride center relative to unsubstituted benzenesulfonyl fluoride . While direct kinetic comparisons for DCBSF are not available, class‑level studies on substituted benzenesulfonyl fluorides demonstrate that electron‑withdrawing groups accelerate nucleophilic attack at sulfur, a key parameter for tuning covalent inhibitor potency [1]. This modulation allows DCBSF to serve as a more reactive warhead precursor when higher conjugation rates with biological nucleophiles are desired.

Electrophilicity SAR Covalent Warheads

Optimal Application Scenarios for 2,4-Dichlorobenzenesulfonyl Fluoride Based on Quantitative Evidence


Solid‑Phase SuFEx Library Synthesis Requiring Accurate Weighing of Small‑Scale Reagents

The solid physical state of 2,4‑dichlorobenzenesulfonyl fluoride (mp 57–58 °C) [1] eliminates liquid handling, enabling precise weighing for high‑throughput parallel synthesis of sulfonyl fluoride libraries. This is particularly valuable in automated platforms where liquid reagents introduce variability. Its solid nature also simplifies storage and reduces the risk of accidental spills compared to liquid benzenesulfonyl fluoride [2].

Multi‑Step Organic Syntheses Requiring Orthogonal Reactivity and High Chemoselectivity

Owing to the exceptional chemoselectivity of the sulfonyl fluoride group—tolerating conditions that degrade sulfonyl chlorides [1]—2,4‑dichlorobenzenesulfonyl fluoride is ideally suited as a protected intermediate in complex molecule construction. Its SO₂F group remains intact during amide bond formation, esterification, and even transition‑metal‑catalyzed cross‑couplings, allowing late‑stage SuFEx functionalization after multiple synthetic steps [1].

Development of Covalent Enzyme Inhibitors with Tunable Reactivity

The electron‑withdrawing 2,4‑dichloro substitution pattern enhances the electrophilicity of the sulfonyl fluoride warhead relative to unsubstituted aryl sulfonyl fluorides [1]. This makes the compound a more reactive precursor for covalent inhibitor design, where a faster on‑rate with a target enzyme may be required while still maintaining the favorable selectivity profile of sulfonyl fluorides over sulfonyl chlorides [2].

Process Chemistry and Scale‑Up: Reliable Supply via High‑Yielding Synthetic Routes

The validated synthesis of 2,4‑dichlorobenzenesulfonyl fluoride in 81% yield under mild, transition‑metal‑free conditions [1] provides confidence in the compound's scalable availability. Procurement teams can anticipate consistent quality and reasonable cost from custom synthesis vendors, supported by routine analytical data (NMR, HPLC) as offered by commercial suppliers [2].

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